

An In-depth Technical Guide to Octocrylene-13C3: Physicochemical Characteristics, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Octocrylene-13C3**, a stable isotope-labeled version of the common UV filter Octocrylene. This document details its synthesis, purification, and analytical characterization, offering valuable information for researchers in drug development, metabolism, and environmental science.

Core Physical and Chemical Characteristics

Octocrylene-13C3 is an isotopically labeled organic compound where three carbon atoms in the octocrylene molecule have been replaced with the stable carbon-13 isotope. This labeling is invaluable for tracer studies in metabolic and environmental fate research, allowing for unambiguous identification and quantification by mass spectrometry.

Table 1: Physicochemical Properties of Octocrylene-13C3 and Unlabeled Octocrylene

Property	Octocrylene-13C3	Unlabeled Octocrylene	Reference
Molecular Formula	¹³ C ₃ C ₂₁ H ₂₇ NO ₂	C24H27NO2	[1]
Molecular Weight	364.48 g/mol	361.48 g/mol	[1]
Accurate Mass	364.2142 u	361.2042 u	[1]
CAS Number	Not available	6197-30-4	[1]
Appearance	Viscous, oily liquid, clear and colorless	Viscous, oily liquid, clear and colorless	[2]
Melting Point	Not available	-10 °C	
Boiling Point	Not available	218 °C at 1.5 mmHg	-
Density	Not available	1.051 g/mL at 25 °C	-
Solubility	Soluble in organic solvents (e.g., DMSO, ethanol)	Oil-soluble	
Storage Temperature	+4°C	Room Temperature	-
Purity (typical)	>95% (by HPLC)	≥98.0% (by HPLC)	-
UV Absorption Max (λmax)	~303 nm	303 nm	

Experimental Protocols Synthesis of Octocrylene-13C3

The synthesis of **Octocrylene-13C3** is achieved through a Knoevenagel condensation reaction, a classic method for forming carbon-carbon double bonds. This procedure utilizes 13C-labeled precursors to introduce the isotopic labels into the final molecule.

R	a	cti	ึดท	Scl	16	me.
	Ju	vu	OI I	201	ı	IIIC.

Materials:

- Ethyl Cyanoacetate-13C2
- Benzophenone-13C
- Piperidine (catalyst)
- Toluene (solvent)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl Cyanoacetate-13C2 (1.0 eq) and Benzophenone-13C (1.0 eq) in toluene.
- Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
- Wash the reaction mixture with water to remove the piperidine catalyst.
- Extract the organic layer with ethyl acetate.
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **Octocrylene-13C3** is purified by flash column chromatography on silica gel.

Procedure:

- Prepare a silica gel column using a slurry of silica in a non-polar solvent such as hexane.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- · Load the sample onto the column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified
 Octocrylene-13C3 as a viscous oil.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is used for the determination of purity and quantification of **Octocrylene-13C3**.

Table 2: HPLC Method Parameters

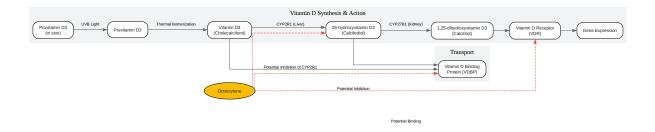
Parameter	Value
Column	C18, 5 μm, 4.6 x 250 mm
Mobile Phase	Acetonitrile:Water (85:15, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 300 nm
Injection Volume	20 μL
Column Temperature	50 °C
Internal Standard	Cyclosporine A (optional)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and isotopic labeling of **Octocrylene-13C3**. The presence of ¹³C labels will result in characteristic splitting patterns in both ¹H and ¹³C spectra due to ¹H-¹³C and ¹³C-¹³C coupling.

- ¹H NMR: Protons attached to or adjacent to the ¹³C-labeled carbons will exhibit additional coupling, leading to the splitting of their signals.
- ¹³C NMR: The signals for the ¹³C-labeled carbons will be significantly enhanced in intensity. ¹³C-¹³C coupling may be observed between adjacent labeled carbons.

Mass Spectrometry (MS)


Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of **Octocrylene-13C3**.

- Expected Molecular Ion: The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 365.2, corresponding to the ¹³C₃-labeled molecule.
- Fragmentation Pattern: The fragmentation pattern will be similar to that of unlabeled octocrylene, but fragments containing the ¹³C labels will have a corresponding mass shift. Key fragments of unlabeled octocrylene are observed at m/z 250 (loss of the 2-ethylhexyl group) and m/z 232 (further loss of water). The corresponding fragments for Octocrylene-13C3 would be shifted depending on which part of the molecule retains the labels.

Potential Signaling Pathway Interaction

Recent in silico studies suggest that octocrylene may interact with the vitamin D synthesis pathway. Molecular docking and dynamic simulations have indicated that octocrylene can bind to key proteins involved in this pathway, including the vitamin D binding protein (VDBP), the vitamin D receptor (VDR), and the enzyme CYP2R1, which is responsible for the 25-hydroxylation of vitamin D. This potential interaction could disrupt normal vitamin D metabolism.

Click to download full resolution via product page

Caption: Potential interaction of Octocrylene with the Vitamin D synthesis and signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Sunscreen Ingredient Octocrylene's Potency to Disrupt Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octocrylene-13C3: Physicochemical Characteristics, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545298#physical-and-chemical-characteristics-of-octocrylene-13c3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com